1-(4-Tert-butylphenyl)sulfonylpyrazole
Description
Key features include:
- Sulfonyl group: Electron-withdrawing, enhancing thermal stability and influencing hydrogen-bonding interactions.
- tert-butylphenyl group: Bulky substituent that affects solubility, crystallinity, and steric hindrance.
Properties
CAS No. |
522598-14-7 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)11-5-7-12(8-6-11)18(16,17)15-10-4-9-14-15/h4-10H,1-3H3 |
InChI Key |
JBOYXUFZTXQRND-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence describes 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole , a benzimidazole derivative. While structurally distinct from sulfonylpyrazoles, some comparative insights can be drawn:
Structural and Crystallographic Differences
Rotational Disorder in tert-Butyl Groups
The evidence highlights rotational disorder in the tert-butyl groups of the benzimidazole compound, with refined site-occupancy factors of 0.636(4) and 0.364(4) . This phenomenon is likely shared with sulfonylpyrazoles due to the bulky tert-butylphenyl substituent, though specific data would be required for confirmation.
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